1-Methylthio-2-propanone
1-Methylthio-2-propanone
(Methylthio)acetone, also known as 2-thia-4-pentanone or fema 3882, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol (Methylthio)acetone is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (methylthio)acetone is primarily located in the cytoplasm (Methylthio)acetone is a melon tasting compound that can be found in fats and oils and pulses. This makes (methylthio)acetone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
14109-72-9
VCID:
VC20973454
InChI:
InChI=1S/C4H8OS/c1-4(5)3-6-2/h3H2,1-2H3
SMILES:
CC(=O)CSC
Molecular Formula:
C4H8OS
Molecular Weight:
104.17 g/mol
1-Methylthio-2-propanone
CAS No.: 14109-72-9
Cat. No.: VC20973454
Molecular Formula: C4H8OS
Molecular Weight: 104.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (Methylthio)acetone, also known as 2-thia-4-pentanone or fema 3882, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol (Methylthio)acetone is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (methylthio)acetone is primarily located in the cytoplasm (Methylthio)acetone is a melon tasting compound that can be found in fats and oils and pulses. This makes (methylthio)acetone a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 14109-72-9 |
| Molecular Formula | C4H8OS |
| Molecular Weight | 104.17 g/mol |
| IUPAC Name | 1-methylsulfanylpropan-2-one |
| Standard InChI | InChI=1S/C4H8OS/c1-4(5)3-6-2/h3H2,1-2H3 |
| Standard InChI Key | UKFADLGENFFWHR-UHFFFAOYSA-N |
| SMILES | CC(=O)CSC |
| Canonical SMILES | CC(=O)CSC |
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